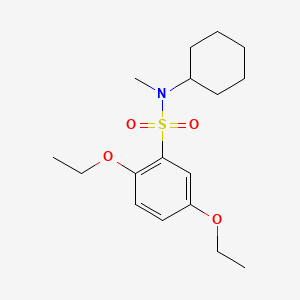

N-cyclohexyl-2,5-diethoxy-N-methylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cyclohexyl-2,5-diethoxy-N-methylbenzenesulfonamide is a research compound with the molecular formula C17H27NO4S . Its average mass is 341.466 Da and its monoisotopic mass is 341.166077 Da .

Physical and Chemical Properties This compound has a density of 1.2±0.1 g/cm3, a boiling point of 490.3±55.0 °C at 760 mmHg, and a flash point of 250.4±31.5 °C . Its molar refractivity is 91.6±0.4 cm3, and it has 5 H bond acceptors, 1 H bond donor, and 7 freely rotating bonds . The compound’s ACD/LogP is 4.88, and its ACD/LogD (pH 5.5) is 4.14 . Its polar surface area is 73 Å2, and its polarizability is 36.3±0.5 10-24 cm3 . The water solubility at 25 deg C is 0.5581 mg/L .

科学的研究の応用

Catalysis in Organic Synthesis

N-cyclohexyl-2,5-diethoxy-N-methylbenzenesulfonamide has been utilized in various catalytic processes in organic synthesis. For instance, it has been employed in the rhodium-catalyzed cyanation of C-H bonds in alkenes, enabling the efficient synthesis of substituted acrylonitriles (Chaitanya & Anbarasan, 2015). Additionally, it played a crucial role in the electrophilic cyanation of aryl and heteroaryl bromides, leading to the creation of various benzonitriles (Anbarasan et al., 2011).

Synthesis of Pharmaceutical Intermediates

This compound has been instrumental in synthesizing pharmaceutical intermediates. Its use in the formal synthesis of chlorpheniramine-based antagonists and isoquinoline alkaloid menisporphine exemplifies its importance in medicinal chemistry (Chaitanya et al., 2013).

Molecular Structure Analysis

In crystallography, the compound has been used to study the molecular and crystal structures of various derivatives, enhancing our understanding of chemical interactions at the molecular level (Mullica et al., 1992).

Novel Synthesis Methods

The compound has facilitated novel synthesis methods in organic chemistry. For example, it has been used in the one-pot deoxycyanamidation of alcohols, leading to the production of tertiary cyanamides, showcasing its versatility in organic transformations (Ayres et al., 2017).

Biological Screening and Drug Design

It has also been a key component in the design, synthesis, and biological screening of new compounds with potential antimicrobial and antiproliferative properties, contributing significantly to the development of new therapeutic agents (Abd El-Gilil, 2019).

特性

IUPAC Name |

N-cyclohexyl-2,5-diethoxy-N-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO4S/c1-4-21-15-11-12-16(22-5-2)17(13-15)23(19,20)18(3)14-9-7-6-8-10-14/h11-14H,4-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGOROFWQNMMCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)N(C)C2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-2,5-diethoxy-N-methylbenzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[(2-ethylpyrazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2397401.png)

![2-chloro-6-fluoro-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2397405.png)

![N-(benzo[d]thiazol-2-yl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2397406.png)

![N-(3-fluorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2397413.png)

![1-(2,3-dimethylphenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2397414.png)

![4-[[(1-Methylpyrazol-4-yl)amino]-phenylmethyl]phenol](/img/structure/B2397419.png)

![1-(6-Oxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one](/img/structure/B2397421.png)

![2-[(4-Bromophenyl)methylsulfanyl]-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2397423.png)